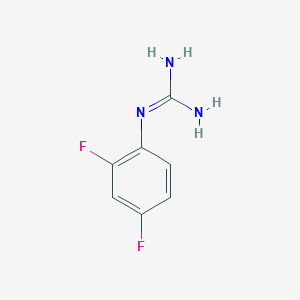

N-(2,4-difluorophenyl)guanidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCVLAFKKDYJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,4 Difluorophenyl Guanidine and Analogs

Foundational Synthetic Routes for Substituted Guanidines

The construction of the guanidine (B92328) core is a well-explored area of organic synthesis, with several reliable methods available. These strategies can be broadly categorized into guanylation, guanidinylation, and multi-step procedures involving thiourea or carbodiimide intermediates. For the synthesis of N-(2,4-difluorophenyl)guanidine, these methods would typically utilize 2,4-difluoroaniline as the key starting material.

Guanylation Strategies

Guanylation is the process of adding a guanidinyl group to a substrate, typically an amine. sigmaaldrich.com A variety of reagents have been developed for this transformation, each with its own scope and limitations. Common guanylating agents include cyanamide, S-methylisothiourea, and pyrazole-carboxamidines. researchgate.netorganic-chemistry.org

The reaction of an amine like 2,4-difluoroaniline with a guanylating agent introduces the C=N bond and the remaining nitrogen atoms to form the guanidine structure. For instance, reacting amines with cyanamide in the presence of a scandium(III) triflate catalyst provides an efficient route to guanidines under mild, aqueous conditions. organic-chemistry.org Another effective class of reagents is N,N'-diprotected-1H-pyrazole-1-carboxamidines, which react with primary and secondary amines to yield the corresponding protected guanidines. The choice of reagent often depends on the desired substitution pattern and the presence of other functional groups in the molecule.

| Reagent Class | Example | Conditions | Applicability for this compound |

| Cyanamides | Cyanamide | Sc(OTf)₃, Water | Direct reaction with 2,4-difluoroaniline. |

| Isothioureas | N,N′-di-Boc-S-methylisothiourea | HgCl₂, Et₃N or EDCI | Requires subsequent deprotection. |

| Pyrazole-carboxamidines | 1-Amidinopyrazole hydrochloride | Base, various solvents | Direct formation of the guanidinium (B1211019) salt. |

| Triflyl Guanidines | N,N'-di-Boc-N"-triflyl-guanidine | Organic solvent, room temp | Highly reactive; suitable for unreactive anilines. google.com |

Guanidinylation Approaches

Guanidinylation refers to the use of a pre-formed guanidine to introduce the functional group onto another molecule. thieme-connect.de This can involve reactions like the Ullmann condensation, where an aryl halide is coupled with a guanidine derivative. A modified Ullmann reaction using p-methoxybenzyl (PMB) guanidine as the guanidinylation agent has been shown to be effective for producing various aryl and heteroaryl guanidines. organic-chemistry.org Additionally, copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines offer a rapid method for synthesizing trisubstituted N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org

Synthesis via Thiourea Intermediates

A common and versatile two-step method for preparing substituted guanidines involves the formation and subsequent conversion of a thiourea intermediate. lookchemmall.com In the context of this compound synthesis, 2,4-difluoroaniline would first be reacted with an isothiocyanate or a thiocarbonyl transfer reagent to form N-(2,4-difluorophenyl)thiourea.

This thiourea is then activated and reacted with an amine (such as ammonia or a primary/secondary amine) to yield the desired guanidine. The activation and desulfurization of the thiourea can be achieved using several reagents:

Thiophilic Metal Salts : Reagents like mercuric chloride (HgCl₂) or copper(II) salts promote the reaction by coordinating to the sulfur atom, facilitating its displacement by an amine. researchgate.netlookchemmall.com

Coupling Reagents : Peptide coupling reagents and others, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Mukaiyama's reagent, can activate the thiourea.

Oxidative Conditions : The conversion can be performed under oxidative conditions.

Photocatalysis : A modern, milder approach utilizes visible light and a photocatalyst, such as Ru(bpy)₃Cl₂, to convert thioureas to guanidines, proceeding through a proposed carbodiimide intermediate. organic-chemistry.orgorganic-chemistry.org This method is particularly effective for aryl-substituted thioureas. organic-chemistry.org

This pathway is often preferred in late-stage synthesis due to its reliability. researchgate.net

Carbodiimide-Mediated Transformations

The addition of amines to carbodiimides is a highly atom-economical and straightforward route to N,N',N''-trisubstituted guanidines. acs.orgacs.org This reaction involves the nucleophilic attack of an amine on the central carbon atom of the carbodiimide (RN=C=NR'). To synthesize an this compound derivative using this method, 2,4-difluoroaniline would be added to a disubstituted carbodiimide.

While the reaction can proceed without a catalyst, it is often slow. A wide array of catalysts has been developed to improve reaction rates and yields. acs.orgacs.org These include:

Main-Group Metal Catalysts : Simple and commercially available precursors like ZnEt₂, MgBu₂, and n-BuLi have proven to be excellent catalysts for the guanylation of aromatic primary amines. researchgate.net

Transition Metal Catalysts : Complexes of titanium, palladium, iron, and copper have been successfully employed. acs.orgnih.govosti.govbeilstein-journals.org For instance, a high-spin iron(II) imido complex is an efficient catalyst for the guanylation of a wide range of aniline substrates under mild conditions. nih.govfigshare.com

Rare-Earth Metal Catalysts : Lanthanide amides and ytterbium triflate are highly active catalysts, compatible with a broad range of substrates and solvents. organic-chemistry.org

The catalytic cycle typically involves the formation of a metal-amido intermediate, which then adds to the carbodiimide, followed by protonation to release the guanidine product and regenerate the catalyst. researchgate.net

| Catalyst Type | Example Catalyst | Substrate Scope | Conditions |

| Main-Group Metal | ZnEt₂ | Aromatic primary amines, secondary amines | Room temperature to mild heating |

| Transition Metal (Iron) | [Ph₂B(tBuIm)₂Fe=NDipp][K(18-C-6)THF₂] | Wide range of anilines | Mild conditions |

| Transition Metal (Copper) | CuCl | Sulfonamides | Mechanochemical (ball milling) beilstein-journals.org |

| Rare-Earth Metal | Ytterbium triflate (Yb(OTf)₃) | Wide scope of amines | Solvent-free |

Incorporation of Fluorine into Guanidine Scaffolds

The primary strategy for synthesizing this compound involves starting with an already fluorinated precursor, namely 2,4-difluoroaniline. This approach builds the guanidine functionality onto the fluorinated aromatic ring and is the most direct and common method.

Alternatively, fluorine can be introduced at a later stage onto a pre-formed N-phenylguanidine scaffold, although this is generally a more complex process. Methods for late-stage fluorination of aromatic rings could theoretically be applied. These include:

Electrophilic Fluorination : This involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). brittonsfu.com

Nucleophilic Aromatic Substitution (SₙAr) : If the N-phenylguanidine ring contains strongly electron-withdrawing groups at ortho or para positions, a leaving group (like a nitro or chloro group) could potentially be displaced by a fluoride source.

However, the direct use of fluorinated building blocks like 2,4-difluoroaniline remains the most practical and widely adopted strategy in drug discovery and chemical synthesis. nih.gov

Advanced Derivatization Methods for Structural Elaboration

Once this compound is synthesized, it can undergo further chemical modifications, or "derivatization," for various purposes, including structural elaboration to create more complex molecules or for analytical detection. nih.gov

The guanidine group itself contains reactive N-H bonds that can be targets for derivatization:

Alkylation and Acylation : The terminal nitrogen atoms of the guanidine moiety can be alkylated or acylated. nih.govnih.gov This allows for the introduction of new functional groups or the modification of the compound's physicochemical properties. Specialized precursors, such as N-Boc-S-methylisothiourea, can be used to introduce pre-modified guanidine groups onto a primary amine. nih.gov

Cyclization Reactions : If appropriate functional groups are present on the substituents, intramolecular reactions can lead to the formation of heterocyclic structures. For instance, N-allylguanidines can undergo metal-catalyzed intramolecular hydroamination or carboamination to form cyclic guanidines. nih.govorganic-chemistry.org

For analytical purposes, derivatization is often employed to enhance the detectability of guanidines in techniques like High-Performance Liquid Chromatography (HPLC), as the guanidine group itself lacks a strong chromophore for UV detection. nih.govresearchgate.net

Pre-column Derivatization : Reagents can be used to attach a UV-absorbing or fluorescent tag to the guanidine. Common derivatizing agents include acetylacetone (B45752), benzoin (B196080), and glyoxal, which react with the guanidine group to form products that can be easily detected. nih.govresearchgate.netnih.gov This allows for sensitive quantification in complex biological or environmental samples. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of guanidine synthesis, typically involving the reaction of an amine with a guanylating agent. This approach is widely used for the preparation of N-substituted guanidines. The reaction of an amine nucleophile with an electrophilic carbon atom of a guanylating reagent forms the core C-N bond of the guanidine. masterorganicchemistry.comnih.gov

Common guanylating agents include:

Carbodiimides: The addition of amines to carbodiimides is a straightforward method for synthesizing trisubstituted guanidines. acs.org This reaction can be catalyzed by various metal complexes, including those of titanium, which facilitate the addition of an amine N-H bond across the C=N double bond of the carbodiimide. acs.org

S-methylisothioureas: These reagents are frequently used for the guanylation of amines. For instance, N,N′-di-Boc-S-methylisothiourea can be activated with mercury(II) chloride to react with amines, furnishing protected guanidines that can be subsequently deprotected. nih.gov

Cyanamides: Amines can react with cyanamides to form guanidines. This reaction can be catalyzed by Lewis acids like scandium(III) triflate, even in aqueous solutions, making it applicable to water-soluble substrates such as peptides. organic-chemistry.org

The general mechanism for nucleophilic acyl substitution, which shares principles with these reactions, involves a two-step addition-elimination process. The nucleophile attacks the electrophilic carbon, forming a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the substituted product. masterorganicchemistry.com

| Guanylating Agent | Amine Substrate | Catalyst/Activator | Product Type | Reference |

| N,N'-Diisopropylcarbodiimide | Anilines | Titanium imido complexes | Trisubstituted guanidines | acs.org |

| N,N′-diBoc-S-methylisothiourea | 2-Amino-6-chloropyridine | HgCl₂ | Protected guanidines | nih.gov |

| Cyanamide | Various amines | Scandium(III) triflate | Substituted guanidines | organic-chemistry.org |

Arylation Protocols

Arylation protocols are employed to introduce aryl groups, such as the 2,4-difluorophenyl moiety, onto the guanidine core. Modern cross-coupling reactions have become powerful tools for this purpose.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-N bond formation.

C-H Functionalization: A notable method involves the palladium(II)-catalyzed ortho-arylation of arenes using the guanidine group as a directing group. This allows for the direct formation of biaryl linkages under mild conditions. nih.gov The proposed mechanism involves the formation of a cyclopalladated intermediate, which is then oxidized to a Pd(IV) species that undergoes reductive elimination to yield the arylated product. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds and can be adapted for C-N bond formation to synthesize N-aryl compounds. For example, a diprotected 6-chloropyridine guanidine can serve as a precursor for introducing various aromatic groups at the 6-position via Suzuki-Miyaura coupling. nih.gov Starting with 2-amino-6-iodobenzonitrile, a Suzuki-Miyaura reaction with appropriate boronic acids can yield 5-aryl-dihydroquinazolines, which are cyclic guanidine analogs. nih.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative to palladium for arylation reactions.

Ullmann Reaction: A modified Ullmann reaction can be used to synthesize aryl and heteroaryl guanidines. This involves the coupling of an amine or a guanidine with an aryl halide in the presence of a copper catalyst. organic-chemistry.org

Three-Component Synthesis: An operationally simple, copper-catalyzed three-component reaction of cyanamides, arylboronic acids, and amines has been developed for the synthesis of trisubstituted N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org

| Arylation Method | Catalyst System | Substrates | Product | Reference |

| Directed C-H Arylation | Pd(OAc)₂ | Arylguanidine, Arene | ortho-Arylated guanidine | nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 6-Chloro-2-guanidinopyridine, Arylboronic acid | 6-Aryl-2-guanidinopyridine | nih.gov |

| Modified Ullmann Reaction | Copper-based | p-Methoxybenzyl (PMB) guanidine, Aryl halide | N-Aryl guanidine | organic-chemistry.org |

| Three-Component Coupling | CuCl₂·2H₂O / bipyridine | Cyanamide, Arylboronic acid, Amine | Trisubstituted N-aryl guanidine | organic-chemistry.org |

Diversification of Side Chains and Peripheral Moieties

Once the core guanidine structure is established, further modifications can be made to the side chains and peripheral groups to create a library of analogs. This diversification is crucial for tuning the properties of the molecule.

Alkylation: Guanidine-containing compounds can be alkylated using a biphasic protocol with various alkyl halides and mesylates. This method provides a convenient route to highly functionalized guanidines in good yields with limited need for purification. scholaris.ca

Post-Polymerization Modification: In the context of polypeptides, side-chain reactive groups can be modified after polymerization. This strategy allows for the introduction of diverse functional groups, including guanidinium moieties, onto a polymer backbone. acs.org While not directly on small molecules, the chemical principles are transferable.

Introduction of Functional Groups via α-Guanidino Acids: A synthetic approach starting from commercially available Fmoc-amino acids allows for the placement of various functional groups and stereochemistry adjacent to the guanidinium group. This method provides the potential to enhance target specificity and affinity by introducing diverse functionalities for molecular recognition. nih.gov

Cyclization Reactions: Palladium-catalyzed carboamination reactions between acyclic N-allyl guanidines and aryl or alkenyl halides can produce substituted 5-membered cyclic guanidines. This provides access to different cyclic derivatives in a few steps from readily available starting materials. organic-chemistry.org Similarly, silver-catalyzed hydroamination of tosyl-protected N-allylguanidines yields substituted cyclic guanidines. organic-chemistry.org

Principles of Green Chemistry in Guanidine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of guanidines to create more sustainable and environmentally friendly methods.

Key aspects of green chemistry in guanidine synthesis include:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. A key green approach is the use of water as a reaction medium. Guanidine hydrochloride has been shown to be an effective organocatalyst for multicomponent reactions in aqueous conditions, offering advantages like rapid reaction times and simple workup procedures. tandfonline.comresearchgate.net

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused. Guanidine hydrochloride itself can act as a recyclable organocatalyst. tandfonline.comresearchgate.net Metal-catalyzed reactions, such as those using copper, can also be designed to be more environmentally benign, for example, by using liquid-assisted grinding (milling) which reduces the need for bulk solvents. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydroamination of carbodiimides is an example of an atom-economical route to substituted guanidines. acs.org

Energy Efficiency: Microwave-mediated synthesis is an energy-efficient method that can significantly reduce reaction times. A microwave-assisted, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole has been developed using guanidine hydrochloride as a green organocatalyst.

Use of Renewable Feedstocks: The synthesis of guanidine-substituted oxanorbornanes can be considered eco-friendly by utilizing bioavailable furan derivatives in a cycloaddition/hydrogenation sequence, which are reactions with perfect atom economy. nih.gov

The environmental impact of these greener synthetic processes can be evaluated using metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated relative to the desired product. tandfonline.com

| Green Chemistry Principle | Application in Guanidine Synthesis | Example | Reference |

| Use of Greener Solvents | Performing reactions in water. | Guanidine HCl catalyzed synthesis of 1,5-benzodiazepine derivatives in aqueous conditions. | tandfonline.com |

| Organocatalysis | Using guanidine salts as recyclable catalysts. | Guanidine hydrochloride as a catalyst for the synthesis of 1,2,4-Triazolidine-3-thiones. | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | Microwave-mediated synthesis of pyrimido[1,2-a]benzimidazole using a guanidine catalyst. | |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. | Catalytic addition of an amine N-H bond to the C=N double bond of carbodiimides. | acs.org |

Advanced Spectroscopic and Structural Characterization of N 2,4 Difluorophenyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural elucidation of N-(2,4-difluorophenyl)guanidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the difluorophenyl ring and the protons of the guanidine (B92328) group (-NH and -NH₂). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the guanidine substituent. Splitting patterns (multiplicities) would arise from spin-spin coupling between adjacent protons and between protons and fluorine atoms, providing valuable information about their relative positions on the aromatic ring.

¹³C NMR spectroscopy , while less sensitive than ¹H NMR, is crucial for determining the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the difluorophenyl ring would be significantly affected by the attached fluorine atoms, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The guanidinyl carbon would appear at a characteristic downfield shift, typically in the range of 150-160 ppm, due to its bonding to three nitrogen atoms.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Guanidinyl C | - | ~155-160 |

| Guanidinyl NH | Broad singlet | - |

| Guanidinyl NH₂ | Broad singlet | - |

| Aromatic CH | ~6.8 - 8.0 | ~105 - 135 |

| Aromatic C-F | - | ~150 - 165 (with large ¹JCF) |

| Aromatic C-N | - | ~130 - 145 |

Fluorine-19 (¹⁹F) NMR for Fluorinated Structural Components

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a highly informative technique. It provides direct information about the chemical environment of the fluorine atoms. The spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. The chemical shifts of these signals would be characteristic of fluorine atoms attached to an aromatic ring. Furthermore, coupling between the two fluorine atoms (⁴JFF) and coupling between each fluorine atom and the aromatic protons (³JHF and ⁴JHF) would be observed, providing further confirmation of the substitution pattern.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectroscopy would show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals of the protonated carbons in the difluorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would reveal longer-range correlations between protons and carbons (typically over two or three bonds). This would be instrumental in connecting the guanidine group to the phenyl ring by showing correlations between the guanidine protons and the aromatic carbons, and vice versa.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the guanidine group, typically in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the guanidine core would likely appear around 1650-1680 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal. The C=N stretching vibration would also be Raman active.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Guanidine) | 3200-3500 (broad) | 3200-3500 (weak) |

| C=N Stretch (Guanidine) | 1650-1680 (strong) | 1650-1680 (strong) |

| Aromatic C=C Stretch | 1450-1600 (multiple bands) | 1450-1600 (strong) |

| C-F Stretch | 1100-1300 (strong) | 1100-1300 (weak) |

| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn would confirm its elemental composition.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would be expected to show characteristic losses. For instance, the cleavage of the C-N bond connecting the phenyl group and the guanidine moiety would likely be a major fragmentation pathway, leading to the formation of a difluorophenyl cation and a guanidine radical cation, or vice versa. The isotopic pattern of the molecular ion peak would also be consistent with the presence of carbon, nitrogen, hydrogen, and fluorine atoms.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The crystal structure would reveal the planarity of the phenyl ring and the geometry of the guanidine group. It would also provide insight into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The guanidine group, with its multiple N-H donors, would be expected to form a network of hydrogen bonds with neighboring molecules. The difluorophenyl group could also participate in weaker interactions, such as π-π stacking. Analysis of the crystal structure would provide a definitive confirmation of the molecular connectivity and stereochemistry.

Specialized Spectroscopic Techniques for Investigating Intermolecular Interactions

The comprehensive characterization of this compound and its derivatives extends beyond routine spectroscopic analysis to specialized techniques that probe the nuanced landscape of intermolecular interactions. These non-covalent forces, such as hydrogen bonds and van der Waals interactions, are pivotal in dictating the supramolecular assembly, crystal packing, and ultimately, the macroscopic properties of the compound. Advanced spectroscopic and crystallographic methods are indispensable for elucidating these interactions.

A foundational technique for studying intermolecular forces in the solid state is single-crystal X-ray diffraction . While its primary role is the determination of the molecular structure, the resulting crystallographic data provides precise information on bond lengths, bond angles, and intermolecular distances. This allows for the unambiguous identification of hydrogen bonds and other close contacts between molecules in the crystal lattice. For instance, in a closely related structure, N-(2,4-difluorophenyl)-2-fluorobenzamide, X-ray diffraction revealed key intra- and intermolecular interactions, including N-H···F hydrogen bonds. mdpi.comdcu.ie The primary hydrogen bonds identified were 1D amide-amide interactions, supplemented by weaker C-H···F/O interactions. mdpi.comdcu.ie Such analyses are critical for understanding the forces that govern the crystal packing.

In the case of substituted guanidines, X-ray crystallography has been used to determine the effect of different substituents on the tautomeric form and the resulting hydrogen bonding patterns in the solid state. mdpi.com For example, studies on N,N'-substituted guanidines have shown that the geometry (cis-trans vs. cis-cis) and the nature of the hydrogen bonding can be influenced by the electronic properties of the substituents. mdpi.com This highlights the importance of X-ray diffraction in understanding structure-property relationships.

To complement experimental data, quantum mechanical calculations , such as Density Functional Theory (DFT), are frequently employed. These computational methods can model the vibrational frequencies and predict the energies of different conformations and intermolecular interaction patterns. For example, in the study of sulfonamide polymorphs, quantum mechanical calculations were used to understand the molecular packing and the relative stability of different crystal forms, which are governed by strong intermolecular hydrogen bonds and π-π interactions. nih.gov The calculated infrared spectra from these models can then be compared with experimental data to validate the findings. nih.gov

The following table summarizes key intermolecular interactions that could be anticipated and characterized in this compound, drawing parallels from structurally similar compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Spectroscopic Evidence |

| N-H···N Hydrogen Bond | Guanidinium (B1211019) N-H | Guanidinium N | ~2.8 - 3.2 | Broadening and red-shift of N-H stretching frequency in IR/Raman spectra. |

| N-H···F Hydrogen Bond | Guanidinium N-H | Phenyl F | ~2.7 - 3.0 | Changes in N-H and C-F vibrational modes in IR/Raman spectra. |

| C-H···F Interaction | Phenyl C-H | Phenyl F | ~3.0 - 3.5 | Subtle shifts in C-H and C-F stretching and bending frequencies. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.3 - 3.8 | Evidence from solid-state NMR and UV-Vis spectroscopy (changes in absorption). |

This table is illustrative and based on typical bond lengths and spectroscopic observations for similar functional groups.

Further insights into the dynamics of intermolecular interactions can be gained from solid-state NMR spectroscopy . This technique is particularly sensitive to the local environment of atomic nuclei and can be used to probe proximities between atoms, identify different polymorphs, and study molecular motion in the solid state.

By combining these specialized techniques, a detailed and multi-faceted understanding of the intermolecular interactions that govern the structure and behavior of this compound can be achieved.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic characteristics of a compound. These theoretical methods can determine stable conformations, charge distributions, and orbital energies, which are key to understanding a molecule's reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. For N-(2,4-difluorophenyl)guanidine, such calculations would reveal how the fluorine substitutions on the phenyl ring influence the planarity and electronic delocalization of the adjacent guanidine (B92328) group. While DFT has been extensively used for other guanidine derivatives and fluorinated compounds, specific optimized structural parameters for this compound are not currently documented in research literature. mdpi.comnanobioletters.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap generally implies higher reactivity. For this compound, this analysis would quantify the electronic effects of the difluorophenyl substituent on the guanidine core's reactivity. Studies on similar guanidine-based structures show that modifications to substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. nih.govresearchgate.netdergipark.org.tr However, specific energy values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. For this compound, an MEP map would visualize the electron-rich nitrogen atoms of the guanidine group and the effects of the electronegative fluorine atoms on the phenyl ring. This information is vital for predicting intermolecular interactions, such as hydrogen bonding, which are critical for biological activity. researchgate.net To date, no specific MEP analysis for this compound has been published.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govnjppp.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Prediction of Binding Modes and Affinities

Docking simulations can predict how this compound might fit into the active site of a biological target. The simulation calculates a docking score, often expressed in units like kcal/mol, which estimates the binding affinity. A lower (more negative) score generally suggests a more stable and favorable interaction. These predictions can help identify potential biological targets for the compound and prioritize it for further experimental testing.

Detailed Analysis of Key Ligand-Biomacromolecule Interactions (e.g., Hydrogen Bonding, Cation-π Interactions)

Beyond predicting the binding pose and affinity, docking analysis provides a detailed view of the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, key interactions would likely involve:

Hydrogen Bonding: The N-H groups of the guanidine moiety can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.

Cation-π Interactions: The positively charged guanidinium (B1211019) group (if protonated) could form strong interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Halogen Bonding: The fluorine atoms on the phenyl ring could also participate in halogen bonds with electron-donating atoms.

A thorough docking study would generate data on the types of interactions, the specific amino acid residues involved, and the distances of these interactions. Currently, there are no published molecular docking studies specifically investigating this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the structural or property descriptors of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. A hypothetical CoMFA study on a series of phenylguanidine analogs, including this compound, would involve aligning the structures and calculating these fields at various grid points. The resulting data would be analyzed using partial least squares (PLS) to generate a model that could predict the activity of novel derivatives. However, no such study specifically including this compound has been reported.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Similar to CoMFA, CoMSIA is another 3D-QSAR method that calculates not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship. A CoMSIA study would offer a more nuanced view of the molecular features of this compound and its analogs that are crucial for a specific biological effect. As with CoMFA, there are no published CoMSIA studies for this compound.

Predictive Modeling for Biological Activity Profiles

Predictive modeling for biological activity would leverage QSAR models to forecast the potential therapeutic or toxic effects of this compound. By comparing its structural features to those of compounds with known activities, it would be possible to generate a hypothesis about its biological profile. Without foundational QSAR studies, any such prediction would be purely speculative.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

MD simulations provide a dynamic picture of a molecule's behavior over time at an atomic level. These simulations are crucial for understanding the conformational flexibility, stability, and interactions of a molecule with its environment, such as a solvent or a biological target.

Structure Activity Relationship Sar Studies of N 2,4 Difluorophenyl Guanidine Analogs

The Role of Fluorine Substitution Patterns in Modulating Biological Activity

The presence and positioning of fluorine atoms on the phenyl ring of N-phenylguanidine analogs are critical determinants of their biological activity. Fluorine's unique properties, such as its small size and high electronegativity, allow it to significantly influence a molecule's conformation, pKa, metabolic stability, and binding interactions. mdpi.comnih.gov

In the context of N-phenylguanidines, the 2,4-difluoro pattern is a common starting point for SAR studies. Research on related scaffolds has shown that altering this pattern can lead to substantial changes in potency and selectivity. For instance, in classical cannabinoids, substitution with fluorine at certain positions can have a significant detrimental effect on receptor binding affinity. nih.govsigmaaldrich.com An analog with a C-1 fluorine substitution showed a 38-fold decrease in binding affinity compared to its non-fluorinated counterpart. nih.gov This highlights that the specific placement of fluorine is paramount.

Systematic studies on FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), demonstrated that the presence of a halogen on the fluorophenyl moiety was essential for inhibitory activity. frontiersin.org The introduction of fluorine is a key strategy in medicinal chemistry to alter properties like bioavailability, metabolic stability, and lipophilicity, often as a bioisosteric replacement for chlorine or methyl groups. mdpi.com In a series of N-(substituted-phenyl)benzenesulfonamide analogs targeting PPARγ, it was observed that electron-withdrawing substitutions on the aromatic ring, such as fluorine, chlorine, and bromine, resulted in stronger activity. nih.gov

Table 1: Effect of Fluorine Substitution on Cannabinoid Receptor (CB1) Binding Affinity

| Compound | Substitution | Relative Binding Affinity (Ki) | Fold Change vs. Δ⁹-THC |

|---|---|---|---|

| Δ⁹-THC | 1-OH | High | - |

| Alkane analog | 1-F | Low | 38-fold less |

| Alkene analog | 1-F | Moderate | 7-fold less |

| Alkyne analog | 1-F | Very Low | 245-fold less |

Data derived from studies on classical cannabinoids, illustrating the impact of fluorine substitution. nih.gov

Influence of the Aromatic Moiety on Molecular Recognition and Potency

The aromatic moiety of N-(2,4-difluorophenyl)guanidine analogs plays a pivotal role in molecular recognition by target proteins. Its size, shape, and electronic properties dictate how the molecule fits into binding pockets and interacts with key amino acid residues.

In a different series of compounds, N,N'-diarylguanidines designed as NMDA receptor ligands, modifications to the N'-phenyl group were explored. researchgate.net The introduction of halo-substituents at specific positions (e.g., position 5 or 6) generally resulted in higher binding affinity compared to substitutions at other positions (e.g., 2 or 4). researchgate.net This indicates that the substitution pattern on the aromatic ring is crucial for optimizing interactions within the receptor's binding site.

Table 2: Influence of Aromatic Moiety Modification on FOXO3 Inhibition

| Compound ID | Aromatic Moiety Modification | Relative Inhibitory Potency |

|---|---|---|

| 5ca (parent) | Benzyl | Baseline |

| 5cg | para-tert-butylbenzyl | Increased |

| 5ci | Naphthyl | Increased |

| 5ch | 4-Fluorobenzyl | No significant increase |

| 5cj | Lengthened linker to phenyl | Highest potency |

Data synthesized from studies on phenylpyrimidinylguanidine derivatives. nih.govacs.org

Impact of Guanidine (B92328) Core Modifications on Biological Selectivity

The guanidine group is a highly basic functional group that is often protonated at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions with biological targets. mdpi.comsci-hub.se However, this high basicity can also lead to poor oral bioavailability and non-specific binding. Consequently, modifications to the guanidine core are a central strategy for improving drug-like properties and achieving biological selectivity. nih.govjove.com

One common approach is the use of bioisosteres, which are chemical groups with similar steric and electronic properties that can replace the guanidine moiety while modulating its basicity. beta-sheet.org For example, the amidinohydrazone motif has been successfully used as a guanidine bioisostere in thrombin inhibitors. This replacement maintains key hydrogen-bonding interactions but has a lower pKa, which can improve in vivo performance. beta-sheet.org

Another strategy involves N-acylation of the guanidine group. Acylguanidines are significantly less basic than guanidines (by 4-5 orders of magnitude) but can still retain high affinity and activity. nih.gov In the development of neuropeptide Y (NPY) Y₂ receptor antagonists, N(G)-acylated argininamides (which contain a modified guanidine) showed antagonistic activities and binding affinities similar or superior to their strongly basic parent compounds. nih.gov This demonstrates that the high basicity of the guanidine group is not always essential for potent biological activity and that its modification can be a powerful tool for achieving selectivity and better pharmacokinetic profiles. jove.comnih.gov

Table 3: Bioisosteric Replacements for the Guanidine Group

| Modification | Key Feature | Impact on Properties | Example Application |

|---|---|---|---|

| Amidinohydrazone | Lower pKa (8.1 vs. ~13) | Preserves H-bonding, may improve oral bioavailability | Thrombin Inhibitors beta-sheet.org |

| Acylguanidine | Significantly reduced basicity | Retains affinity, improves drug-likeness | NPY Y₂ Receptor Antagonists nih.gov |

Physicochemical Property Optimization for Enhanced Biological Engagement

Optimizing the physicochemical properties of this compound analogs is essential for translating in vitro potency into in vivo efficacy. Key properties include solubility, lipophilicity (logP), metabolic stability, and membrane permeability. These factors collectively determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The introduction of fluorine atoms, as in the N-(2,4-difluorophenyl) moiety, is a well-established method for modulating these properties. mdpi.com Fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can alter lipophilicity, thereby influencing how a molecule interacts with and crosses biological membranes. mdpi.com

Modifying the guanidine core is another effective strategy for optimizing physicochemical properties. The high basicity of the guanidine group (pKa ≈ 13) means it is almost always protonated, which can limit membrane permeability and lead to high plasma protein binding. sci-hub.se Replacing the guanidine with less basic bioisosteres like acylguanidines or amidinohydrazones can significantly improve a compound's "drug-likeness" by reducing its charge at physiological pH, potentially leading to better oral absorption and distribution. beta-sheet.orgnih.gov Studies have shown that such modifications can lead to compounds with satisfactory aqueous solubility and longer plasma half-lives. researchgate.net

Elucidation of Pharmacophore Features and Rational Design Principles

The rational design of novel this compound analogs relies on a deep understanding of their pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This model helps guide the synthesis of new molecules with improved potency and selectivity.

Pharmacophore models are often developed using computational techniques, integrating data from active and inactive compounds. For a series of inhibitors, a pharmacophore might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For guanidine-containing ligands, the key pharmacophoric elements typically include the cationic guanidinium (B1211019) group, which acts as a potent hydrogen bond donor, and the aromatic ring, which engages in hydrophobic or π-stacking interactions. nih.govjove.com

Docking simulations are frequently used to visualize how these analogs bind to their target proteins. For example, docking studies of phenylpyrimidinylguanidine inhibitors with the FOXO3 protein revealed that the phenyl moiety binds in a specific groove, while the dimethylpyrimidinyl part interacts with residues in a different helix. nih.govacs.org This type of analysis provides a structural basis for the observed SAR and allows for the rational design of new derivatives. For instance, if a binding pocket has additional space, the model might suggest extending an aromatic moiety to achieve further interactions, a strategy that proved successful for the FOXO3 inhibitors. nih.govacs.org This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.govnih.gov

Enzymatic Inhibition and Receptor Interaction Studies

Biochemical Assay Methodologies for Target Enzyme Inhibition

To determine the inhibitory potential of N-(2,4-difluorophenyl)guanidine against a target enzyme, several biochemical assay methodologies are employed. These assays are crucial for quantifying the extent to which the compound interferes with the enzyme's catalytic activity.

FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays are a powerful tool for studying protein-protein interactions and protein conformational changes that are often associated with enzyme activity. google.com These assays utilize two fluorescent molecules, a donor and an acceptor. When in close proximity, the excitation of the donor molecule results in energy transfer to the acceptor, which then emits fluorescence at a different wavelength. google.com In the context of enzyme inhibition, a FRET-based assay can be designed where the enzymatic cleavage of a substrate separates the donor and acceptor, leading to a change in the FRET signal. An inhibitor like this compound would prevent this cleavage, thus maintaining the FRET signal. These assays are adaptable for high-throughput screening to identify and characterize inhibitors. nih.gov

Kinase-Glo® Assays: The Kinase-Glo® luminescent kinase assays are a widely used, homogeneous method for measuring the activity of kinase enzymes. sci-hub.senih.gov Kinases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate. The Kinase-Glo® assay quantifies the amount of ATP remaining in a solution after a kinase reaction. sci-hub.senih.gov A decrease in ATP levels corresponds to high kinase activity, while the presence of an inhibitor would result in a higher level of remaining ATP. The assay produces a "glow-type" luminescent signal that is directly proportional to the ATP concentration and has a long half-life, making it suitable for high-throughput screening of potential kinase inhibitors. nih.govresearchgate.net

A related method, the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction, which can be particularly useful for enzymes with low ATP turnover.

Illustrative Data for Kinase Inhibition Assays:

| Assay Type unfold_more | Target Enzyme unfold_more | Parameter Measured unfold_more | Typical Output unfold_more |

|---|---|---|---|

| FRET-based | Protease | Cleavage of fluorescently labeled substrate | IC₅₀ (nM) |

| Kinase-Glo® | Protein Kinase | Remaining ATP concentration | IC₅₀ (µM) |

| ADP-Glo™ | Low-turnover Kinase | ADP produced | IC₅₀ (µM) |

Receptor Binding Assays and Ligand Selectivity Profiling

Beyond enzyme inhibition, this compound may exert its effects by binding to specific receptors. Radioligand binding assays are a standard method to investigate this. These assays use a radioactively labeled compound (radioligand) known to bind to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. This provides information on the compound's affinity for the receptor, typically expressed as an inhibition constant (Ki) or an IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

Sigma Receptor Ligand Binding: The sigma receptors (σ₁ and σ₂) are a class of intracellular proteins that have been implicated in a variety of cellular functions and are targets for drug development. Guanidine (B92328) derivatives have been shown to bind to sigma receptors. For example, N,N′-di-o-tolyl-guanidine (o-DTG) is a known pan-selective agonist of sigma receptors. Studies on analogs of o-DTG have utilized radioligand binding assays with ligands like [³H]-DTG to determine their affinity and selectivity for sigma receptor subtypes.

Selectivity profiling involves testing the compound against a panel of different receptors to determine its binding specificity. A compound that binds with high affinity to a single receptor with low affinity for others is considered highly selective, which is often a desirable characteristic for a therapeutic agent to minimize off-target effects.

Elucidation of Molecular Interactions within Enzyme Active Sites and Receptor Binding Pockets

To understand the precise nature of the interaction between this compound and its biological target, computational and structural biology techniques are invaluable.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. By modeling the interactions, researchers can identify key amino acid residues involved in binding. For guanidine-containing ligands, interactions often involve the formation of hydrogen bonds and electrostatic interactions due to the basic nature of the guanidinium (B1211019) group. Docking studies can help to explain the observed binding affinity and selectivity and can guide the design of more potent and selective analogs.

X-ray Crystallography: This experimental technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. This allows for the direct visualization of the binding mode and the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. While no crystal structure of this compound bound to a target is publicly available, studies on related guanidinium-protein complexes have revealed that the guanidinium group can mimic the terminal moiety of arginine, forming multiple interactions within the binding pocket. The difluorophenyl group would also be expected to engage in specific interactions within the binding site.

Investigations into Biological Mechanisms of Action

Modulation of Intracellular Signal Transduction Pathways

Scientific literature lacks specific information on whether N-(2,4-difluorophenyl)guanidine modulates key intracellular signaling pathways such as the MAPK/ERK or NF-κB pathways. The activation or inhibition of these pathways is a common mechanism through which compounds exert their effects on cellular processes like proliferation, inflammation, and survival. nih.govnih.gov For instance, the MAPK/ERK pathway is a well-established signaling cascade involved in transmitting signals from the cell surface to the nucleus, and its modulation can significantly impact cellular function. nih.gov While other compounds are known to influence these pathways, the specific effect of this compound has not been reported.

Characterization of Specific Cellular Responses Induced by the Compound

Specific cellular responses induced by this compound, such as the regulation of cytokine production or its accumulation within cells, have not been characterized in published research. The regulation of cytokines, which are key signaling proteins in the immune system, is a significant indicator of a compound's immunomodulatory potential. nih.gov Furthermore, understanding the cellular accumulation of a compound is important for determining its potential efficacy and mechanism. nih.gov Studies on other guanidinium-containing polymers have shown they can affect cellular lipid accumulation, but this cannot be directly extrapolated to this compound. nih.gov

Direct Interactions with Essential Biological Macromolecules

There is no available data documenting the direct interactions of this compound with specific biological macromolecules like enzymes, ion channels, or other proteins. The guanidinium (B1211019) group is known to interact with negatively charged regions on proteins and can also affect the function of ion channels. nih.govnih.govnih.govnih.govresearchgate.net For example, guanidinium toxins are known for their high-affinity binding to voltage-gated sodium channels. nih.gov Additionally, the interaction of guanidinium with proteins has been studied in the context of protein stability and denaturation. rsc.orgnih.govutmb.edu However, specific binding partners and the functional consequences of these interactions for this compound have not been identified.

Mechanistic Insights Derived from Systems Biology Approaches

No studies employing systems biology approaches, such as proteomic profiling, have been published for this compound. Proteomics can provide a global view of changes in protein expression in response to a compound, offering valuable mechanistic insights and helping to identify potential biomarkers or off-target effects. nih.govresearchgate.net This type of analysis, often coupled with quantitative techniques, is a powerful tool for understanding the broader biological impact of a chemical entity. nih.gov The application of such methods to this compound would be necessary to understand its system-wide effects.

Applications in Chemical Biology Research

Utilization as Tool Compounds in Defined Biochemical and Cellular Assays

The utilization of N-(2,4-difluorophenyl)guanidine as a tool compound in specific biochemical or cellular assays is not described in the available research. Tool compounds are critical for validating biological targets and understanding pathways. bioascent.comdomainex.co.uk For example, various aryl-substituted guanidines have been synthesized and evaluated as inhibitors for targets like the MSK1 enzyme or the β-secretase enzyme (BACE1), but this compound is not among the derivatives listed in these studies. mdpi.comsemanticscholar.org Similarly, while derivatives such as 1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)guanidine have been assessed for antimicrobial activity, this does not provide direct data on the biochemical utility of the title compound. nih.gov

Contributions to the Fundamental Understanding of Guanidine-Mediated Biological Phenomena

There are no specific research findings that attribute a direct contribution of This compound to the fundamental understanding of how guanidines mediate biological phenomena. The general understanding of guanidine-mediated interactions comes from studying a wide array of natural and synthetic compounds. nih.govrsc.org These studies have established that the positively charged guanidinium (B1211019) group can interact with negatively charged residues on proteins or phosphate (B84403) groups on nucleic acids, a principle that underlies the biological activity of many guanidine-containing molecules. nih.gov However, the specific role or impact of the 2,4-difluorophenyl substitution on these fundamental interactions has not been a subject of detailed investigation in the available literature.

Supramolecular Chemistry and Coordination Complexes of N 2,4 Difluorophenyl Guanidine Derivatives

Analysis of Hydrogen Bonding Patterns and Self-Assembly Architectures

The guanidine (B92328) moiety is a powerful hydrogen-bonding unit, capable of acting as both a hydrogen bond donor and acceptor. This dual nature facilitates the formation of intricate supramolecular assemblies. In N-arylguanidines, including N-(2,4-difluorophenyl)guanidine, intermolecular hydrogen bonds are crucial in dictating the solid-state structure. mdpi.com Guanidine molecules often form dimers and other pre-organized structures through N-H···N hydrogen bonds. mdpi.com

The self-assembly process is driven by the tendency of molecules to arrange themselves into highly ordered supramolecular structures. rsc.org In the case of this compound, the combination of the planar phenyl ring and the hydrogen-bonding guanidine group promotes the formation of layered or stacked arrangements, often stabilized by a combination of hydrogen bonding and π–π stacking interactions. nih.govnih.gov

Table 1: Common Hydrogen Bonding Motifs in Guanidine Derivatives

| Motif Type | Description | Interacting Groups |

| Dimer | Two guanidine molecules linked by a pair of N-H···N hydrogen bonds. | Guanidyl N-H, Guanidyl imine N |

| Chain | Guanidine molecules linked sequentially to form a one-dimensional polymer. | Guanidyl N-H, Guanidyl imine N |

| Sheet | Two-dimensional networks formed by the cross-linking of hydrogen-bonded chains. | Guanidyl N-H, Guanidyl imine N, other functional groups |

| R_2^2(8) Homosynthon | A common eight-membered ring motif formed by two guanidyl groups through N-H···N interactions. nih.gov | Guanidyl N-H, Guanidyl imine N |

Host-Guest Chemistry Involving Guanidinium (B1211019) Cations

Upon protonation, the guanidine group forms the highly stable guanidinium cation, in which the positive charge is delocalized over the three nitrogen atoms. nih.gov This cation is an excellent building block for constructing host frameworks capable of encapsulating guest molecules. A prominent example is the formation of hydrogen-bonded organic frameworks (HOFs) based on guanidinium-sulfonate (GS) interactions. digitellinc.comnih.gov

These GS frameworks create robust, porous structures with cavities that can accommodate a wide variety of guest molecules, ranging in size, shape, and chemical character. nih.govnih.gov The host-guest interactions are governed by a combination of forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.govrsc.org The adaptability of the guanidinium-based host framework allows it to adjust its architecture to optimize packing with the guest molecule. nih.gov

In the context of N-(2,4-difluorophenyl)guanidinium, the fluorinated aromatic ring would play a significant role in modulating host-guest interactions. The electron-withdrawing fluorine atoms would influence the acidity of the guanidinium protons and could also participate in halogen bonding or other weak interactions with the guest. The aromatic nature of the substituent could also lead to π-π stacking interactions with suitable aromatic guests. nih.gov The versatility of these systems allows for the encapsulation of a broad spectrum of molecules, making them useful for applications such as molecular recognition and the structural determination of guest molecules. digitellinc.comnih.gov

Formation of Coordination Complexes with Transition and Main Group Metals

Guanidines are highly versatile ligands in coordination chemistry, capable of binding to a wide array of transition and main group metals. nih.govresearchgate.netresearchgate.net They can coordinate as neutral ligands or, after deprotonation, as monoanionic guanidinate ligands, which are particularly common. nih.govrsc.org The electronic properties of the guanidine ligand can be finely tuned by the substituents on the nitrogen atoms, which in turn influences the properties of the resulting metal complex. semanticscholar.orgresearchgate.net

The this compound ligand offers several strategic advantages for the design of metal complexes. The guanidine moiety itself is a strong N-donor, capable of forming stable complexes. semanticscholar.org The 2,4-difluorophenyl group modifies the electronic properties of the ligand, enhancing its ability to stabilize various metal oxidation states.

Complexation strategies often involve the deprotonation of the guanidine to form the corresponding guanidinate anion, which then acts as a chelating or bridging ligand. nih.gov The most common coordination mode is a bidentate chelate, where two nitrogen atoms of the guanidine unit bind to the metal center, forming a stable four-membered ring. at.ua However, other coordination modes, including monodentate and bridging, are also known. at.ua By incorporating additional donor atoms into the ligand framework, multidentate ligands can be designed, leading to complexes with specific geometries and reactivities. nih.gov

Table 2: Coordination Modes of Guanidine-Type Ligands

| Coordination Mode | Description |

| Monodentate | The ligand binds to the metal center through a single imine nitrogen atom. at.ua |

| Bidentate Chelating | The ligand binds to a single metal center through two nitrogen atoms, forming a four-membered ring. at.ua |

| Bidentate Bridging | The ligand bridges two metal centers, with each metal binding to one nitrogen atom. at.ua |

| Multidentate | The ligand contains additional donor groups that also coordinate to the metal center. nih.gov |

A variety of analytical techniques are employed to characterize this compound-metal complexes. Single-crystal X-ray diffraction is arguably the most definitive method, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. mdpi.commdpi.com This technique can confirm the coordination mode of the guanidine ligand and reveal structural details such as the planarity of the CN₃ core, which is indicative of electron delocalization. at.ua

Spectroscopic methods are also crucial for characterization.

Infrared (IR) Spectroscopy : The coordination of the guanidine ligand to a metal center typically results in a shift of the C=N stretching frequency to lower wavenumbers, providing evidence of complex formation. at.uanih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in chemical shifts upon complexation can elucidate the binding site and conformation of the ligand. at.ua

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complex, which can provide insights into the coordination environment of the metal ion. mdpi.comnih.gov

Mass Spectrometry : This allows for the determination of the molecular weight and fragmentation pattern of the complex, confirming its composition. uni-muenchen.de

Structural analysis of guanidine-metal complexes often reveals a nearly planar CN₃ core, with C-N bond lengths that are intermediate between single and double bonds, indicating significant π-electron delocalization within the guanidinate ligand upon coordination. at.ua

Guanidine-metal complexes have emerged as promising catalysts for a variety of organic transformations. rsc.orgsemanticscholar.org The combination of a strong N-donor guanidine ligand with a catalytically active metal center creates a versatile platform for catalysis. The electronic and steric properties of the this compound ligand can be leveraged to modulate the reactivity and selectivity of the metal center.

Potential catalytic applications for metal complexes of this compound include:

Polymerization : Guanidine-metal complexes, particularly those of zinc and rare-earth metals, have shown high activity as catalysts for the ring-opening polymerization of lactides and for olefin polymerization. nih.govresearchgate.net

C-N Bond Formation : The ability of guanidine-supported metal sites to facilitate nitrene transfer reactions opens up pathways for the synthesis of nitrogen-containing heterocycles like aziridines and pyrrolidines. mst.edu

Oxidation Reactions : Copper-guanidine complexes can activate dioxygen to form reactive intermediates capable of mediating hydroxylation reactions, mimicking the function of enzymes like tyrosinase. mdpi.com Chiral guanidinium catalysts have also been used in combination with metal salts to promote enantioselective oxidation reactions. researchgate.net

Photocatalysis : Copper-guanidine complexes have been investigated as visible-light-driven photocatalysts for the degradation of organic pollutants. nih.govsemanticscholar.org

Cycloaddition Reactions : Ruthenium-guanidinate complexes have been shown to catalyze the [3+2] cycloaddition of azides and alkynes (click chemistry). semanticscholar.org

The electron-withdrawing 2,4-difluorophenyl group can enhance the Lewis acidity of the metal center, which may be beneficial for reactions involving the activation of substrates.

Advanced Analytical Methodologies for N 2,4 Difluorophenyl Guanidine and Its Analogs

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques for the separation and quantification of N-(2,4-difluorophenyl)guanidine and its analogs. The choice between these methods often depends on the sample matrix, the required sensitivity, and the specific properties of the analytes.

Given the highly basic nature of the guanidino group, these compounds are typically protonated and carry a positive charge in acidic to neutral mobile phases. This characteristic is central to their separation by HPLC and IC. sielc.comrsc.org For this compound, the presence of the hydrophobic difluorophenyl group allows for retention by reversed-phase mechanisms, while the basic guanidine (B92328) moiety enables ion-exchange interactions. sielc.com

Several HPLC modes can be employed:

Reversed-Phase (RP) HPLC: Standard C18 or C8 columns can be used, often with an acidic mobile phase (e.g., containing formic acid or phosphoric acid) to ensure protonation of the guanidine group and to achieve good peak shape. mtc-usa.comsielc.com

Ion-Pair HPLC: An ion-pairing agent is added to the mobile phase to form a neutral complex with the protonated guanidine, enhancing retention on a reversed-phase column. nih.gov

Mixed-Mode Chromatography (MMC): Columns with both reversed-phase and ion-exchange characteristics (e.g., Primesep columns) are particularly effective. sielc.com They allow for simultaneous interaction based on hydrophobicity and cation exchange, providing unique selectivity that can be fine-tuned by adjusting the mobile phase's organic content and ionic strength. sielc.comchromforum.org

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for highly polar compounds and can be an alternative for separating guanidine analogs. chromforum.orgnih.gov

Ion Chromatography (IC) is another robust method, specifically designed for separating ionic species. Cation-exchange chromatography is the primary mode used for guanidines. nih.govthermofisher.com The separation is based on the interaction of the positively charged guanidinium (B1211019) ions with the negatively charged stationary phase. Elution is typically achieved by using a mobile phase containing a competing cation, such as methanesulfonic acid. nih.gov Detection can be performed using suppressed conductivity or integrated pulsed amperometric detection (IPAD), which offer high sensitivity for ionic analytes. rsc.orgthermofisher.com

Detectors for both HPLC and IC include UV detection, as the phenyl group in this compound provides a chromophore. However, for analogs lacking a strong chromophore, or for achieving lower detection limits, an Evaporative Light Scattering Detector (ELSD) or derivatization is often necessary. sielc.commtc-usa.com

Table 1: Exemplary HPLC and IC Conditions for Guanidine Compound Analysis

| Technique | Column | Mobile Phase | Detection | Reference(s) |

|---|---|---|---|---|

| Mixed-Mode HPLC | Primesep 100 (cation-exchange/reversed-phase) | Acetonitrile, water, and an acid (e.g., TFA) or buffer (e.g., ammonium (B1175870) formate). | UV (200 nm), ELSD | sielc.comchromforum.org |

| Reversed-Phase HPLC | Cogent Diamond Hydride™ | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | UV (195 nm) | mtc-usa.com |

| Ion Chromatography (IC) | Dionex CS14 (cation-exchange) | 3.75 mM Methanesulfonic Acid (MSA) | Suppressed Conductivity, UV (195 nm) | nih.govthermofisher.com |

| HILIC | Hydrophilic Interaction Liquid Chromatography Column | Acetonitrile/water gradient with buffer | Mass Spectrometry (MS) | nih.gov |

Pre-Column and Post-Column Derivatization Strategies for Enhanced Detection Sensitivity

For trace-level quantification, especially in complex matrices or when using UV detection for compounds with poor chromophores, derivatization is a key strategy to enhance detection sensitivity and selectivity. This involves a chemical reaction to attach a tag to the analyte that has strong UV absorbance or fluorescence. This can be done either before (pre-column) or after (post-column) chromatographic separation. psu.edu

Pre-Column Derivatization

In pre-column derivatization, the analyte is reacted to form a derivative before injection into the HPLC system. psu.edu This approach has the advantage that excess reagent can be removed, and the resulting derivative can be optimized for separation.

Acetylacetone-based Derivatization: Guanidine salts can be derivatized with acetylacetone (B45752) to form 2-amino-4,6-dimethylpyrimidine, a product with a strong UV chromophore. nih.govoup.com The reaction is performed under conditions that allow for direct injection of the reaction mixture. oup.com

Benzoin-based Derivatization: Benzoin (B196080) reacts with guanidino compounds to form highly fluorescent derivatives, enabling sensitive fluorimetric or mass spectrometric detection. nih.govresearchgate.net This method is simple, selective for guanidine and monosubstituted guanidines, and can achieve detection limits in the picomole range. researchgate.net

Isothiocyanate-based Derivatization: While isothiocyanates themselves can be analyzed via derivatization, reagents like Phenyl isothiocyanate (PITC) are used to derivatize primary and secondary amines. nih.govnih.gov The applicability of PITC to the guanidino group of this compound would need specific investigation, but it represents a potential pathway for creating a UV-active derivative.

Post-Column Derivatization (PCD)

In PCD, the derivatizing reagent is continuously mixed with the column effluent in a reaction coil placed between the column and the detector. This technique is easily automated and avoids potential issues with multiple derivative products or unstable derivatives that can complicate pre-column methods. psu.edu

Ninhydrin-based Derivatization: Ninhydrin (B49086) is a classic PCD reagent for primary amines and amino acids, but it is also highly effective for the determination of guanidino compounds. nih.govnih.gov The reaction of guanidines with ninhydrin in an alkaline medium produces highly fluorescent products, allowing for detection limits at the picomole level. nih.govnih.gov This method avoids the precipitation problems sometimes encountered with other reagents like phenanthrenequinone. nih.gov The system can be simplified by including ninhydrin in the mobile phase and adding an alkaline solution post-column to initiate the reaction. nih.gov

Table 2: Derivatization Strategies for Guanidino Compounds

| Strategy | Reagent | Principle | Detection Mode | Reference(s) |

|---|---|---|---|---|

| Pre-Column | Acetylacetone | Forms a UV-active pyrimidine (B1678525) derivative. | UV Spectrophotometry | nih.govoup.com |

| Pre-Column | Benzoin | Forms a highly fluorescent derivative. | Fluorescence, Mass Spectrometry | nih.govresearchgate.net |

| Post-Column | Ninhydrin | Forms a fluorescent product in an alkaline medium. | Fluorescence | nih.govnih.govnih.gov |

Hyphenated Techniques for Comprehensive Identification and Quantification (e.g., LC-MS)

Hyphenating liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound and its analogs. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for both confident identification and precise quantification, often at very low concentrations. nih.govnih.gov

LC-MS, particularly when using tandem mass spectrometry (LC-MS/MS), is invaluable for structural elucidation and for quantifying analytes in complex matrices. In LC-MS/MS, a specific parent ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. nih.gov

For guanidine compounds, electrospray ionization (ESI) in the positive ion mode is typically used, as the basic guanidino group is readily protonated to form [M+H]⁺ ions. nih.gov A study on the quantification of various guanidine derivatives in water utilized a hydrophilic interaction liquid chromatography (HILIC) column coupled with a triple quadrupole mass spectrometer. nih.gov The method demonstrated excellent precision and recoveries, highlighting its suitability for environmental monitoring. nih.gov

Another approach involves using derivatization prior to LC-MS analysis. For instance, derivatization with benzoin followed by LC-MS/MS analysis has been shown to be a sensitive method for quantifying guanidine in various environmental and biological samples. nih.govnih.gov This strategy combines the enhanced chromatographic properties of the derivative with the high selectivity of MS detection.

The development of an LC-MS method for this compound would involve optimizing chromatographic conditions to achieve good peak shape and retention, followed by fine-tuning MS parameters (e.g., cone voltage, collision energy) to maximize the signal for the parent ion and its specific fragment ions. The fragmentation pattern would be influenced by the stable difluorophenyl ring and the guanidinium headgroup.

Table 3: General Parameters for LC-MS/MS Analysis of Guanidine Derivatives

| Parameter | Description/Setting | Purpose | Reference(s) |

|---|---|---|---|